molecular formula C10H17NO3S B2882028 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2191062-35-6

1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one

Cat. No. B2882028
CAS RN: 2191062-35-6
M. Wt: 231.31
InChI Key: MVHRAQMZDXCYGI-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one, also known as MMMP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a yellowish-white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one is a selective sigma-1 receptor agonist, which means that it binds to and activates the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various physiological processes, including calcium signaling, ion channel regulation, and protein folding. Activation of the sigma-1 receptor by 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one has been shown to modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one has been shown to have various biochemical and physiological effects, including antinociceptive, antidepressant, and anxiolytic effects. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. Additionally, 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one in lab experiments is its high affinity for the sigma-1 receptor, which allows for selective activation of this receptor. Additionally, 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one has been shown to have a favorable pharmacokinetic profile, making it suitable for use in animal models. However, one of the limitations of using 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one, including the development of more selective sigma-1 receptor agonists and the exploration of the potential therapeutic applications of 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one in various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the mechanism of action of 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one and its effects on various neurotransmitter systems. Finally, the potential use of 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one as a radiotracer in PET imaging should be further explored.
Conclusion:
In conclusion, 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It has been shown to have a high affinity for the sigma-1 receptor and has been studied for its potential use in medicinal chemistry, pharmacology, and neuroscience. 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one has various biochemical and physiological effects and has been shown to have neuroprotective effects in animal models. While there are limitations to using 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one in lab experiments, there are several future directions for research on this compound.

Synthesis Methods

1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one can be synthesized using various methods, including the reaction of 1-(2-bromoethyl)-4-methylpiperidine with sodium methanesulfinate and subsequent reaction with acetylacetone. Another method involves the reaction of 1-(2-chloroethyl)-4-methylpiperidine with sodium methanesulfinate and subsequent reaction with acetylacetone. These methods have been optimized to produce high yields of 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one.

Scientific Research Applications

1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one has been extensively studied for its potential application in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning. 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one has also been shown to have antinociceptive and antidepressant effects in animal models. Additionally, 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one has been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging.

properties

IUPAC Name

1-[2-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c1-3-10(12)11-7-5-4-6-9(11)8-15(2,13)14/h3,9H,1,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHRAQMZDXCYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1CCCCN1C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one

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